

# Health and safety data for Bumetrizole exposure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                                 |
|----------------|-------------------------------------------------|
| Compound Name: | 2-(2H-Benzotriazol-2-yl)-4-tert-<br>butylphenol |
| Cat. No.:      | B103830                                         |

[Get Quote](#)

## An In-depth Technical Guide on the Health and Safety of Bumetrizole Exposure

This technical guide provides a comprehensive overview of the available health and safety data for Bumetrizole (CAS No. 3896-11-5). The information is intended for researchers, scientists, and drug development professionals to support risk assessment and safe handling practices. Data has been compiled from safety data sheets, toxicological assessments, and regulatory evaluations.

## Toxicological Data Summary

Bumetrizole is generally considered to have low acute toxicity.<sup>[1]</sup> The available data indicates that it is not a skin or eye irritant, nor a skin sensitizer.<sup>[2][3][4][5]</sup> Furthermore, studies on genotoxicity, carcinogenicity, and reproductive toxicity have not revealed significant cause for concern under the tested conditions.<sup>[2][4][6]</sup>

## Acute Toxicity

The acute toxicity of Bumetrizole has been evaluated via oral and inhalation routes. The substance exhibits a low order of acute toxicity.

| Endpoint | Species    | Route      | Value                        | Reference                               |
|----------|------------|------------|------------------------------|-----------------------------------------|
| LD50     | Rat        | Oral       | >2,000 mg/kg                 | <a href="#">[2]</a> <a href="#">[4]</a> |
| LD50     | Rat, Mouse | Oral       | >5,000 mg/kg                 | <a href="#">[7]</a>                     |
| LC50     | Rat        | Inhalation | >0.27 mg/L (4-hour exposure) | <a href="#">[3]</a> <a href="#">[7]</a> |

## Skin and Eye Effects

Studies indicate that Bumetizole does not cause significant irritation to the skin or eyes and is not a skin sensitizer.

| Endpoint                      | Species           | Result                                         | Classification   | Reference                                                                       |
|-------------------------------|-------------------|------------------------------------------------|------------------|---------------------------------------------------------------------------------|
| Skin Irritation/Corrosion     | Rabbit            | At most mild irritation, cleared within 7 days | Not Classified   | <a href="#">[2]</a> <a href="#">[3]</a>                                         |
| Serious Eye Damage/Irritation | Not specified     | No irritation observed                         | Not Classified   | <a href="#">[2]</a>                                                             |
| Skin Sensitization            | Guinea Pig, Mouse | Negative                                       | Not a sensitizer | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |

## Repeated Dose Toxicity

Long-term exposure studies have not indicated significant systemic toxicity at doses that would warrant classification.

| Endpoint               | Species | Route | Key Finding                                                | Classification            | Reference           |
|------------------------|---------|-------|------------------------------------------------------------|---------------------------|---------------------|
| STOT-Single Exposure   | Rat     | Oral  | Criteria not met                                           | Not Classified            | <a href="#">[2]</a> |
| STOT-Repeated Exposure | Rat     | Oral  | No effects observed at doses sufficient for classification | Not Classified as STOT-RE | <a href="#">[3]</a> |

## Genotoxicity and Carcinogenicity

Bumetizole has been tested for its potential to cause genetic mutations and cancer, with negative results across multiple assays.

| Endpoint               | Assay Type                     | Result                                                | Classification | Reference              |
|------------------------|--------------------------------|-------------------------------------------------------|----------------|------------------------|
| Germ Cell Mutagenicity | In vitro & In vivo assays      | Negative                                              | Not Classified | <a href="#">[2][4]</a> |
| Carcinogenicity        | 104-week feeding study (Rat)   | No carcinogenic potential observed. NOAEL: 10,000 ppm | Not Classified | <a href="#">[6]</a>    |
| Carcinogenicity        | 104-week feeding study (Mouse) | No increase in neoplasms                              | Not Classified | <a href="#">[3]</a>    |

## Reproductive and Developmental Toxicity

The available data suggests a low risk of reproductive or developmental toxicity.

| Endpoint              | Species  | Key Finding                                                                         | Classification                           | Reference |
|-----------------------|----------|-------------------------------------------------------------------------------------|------------------------------------------|-----------|
| Reproductive Toxicity | Rat      | No reproductive effects up to 1000 mg/kg/day                                        | Not Classified                           | [4]       |
| Endocrine Activity    | In vitro | Negative for estrogenic, androgenic, and thyroid activity. Shows some AhR activity. | Not Classified as an endocrine disruptor | [3][4]    |

## Experimental Protocols

Detailed methodologies for key toxicological studies are summarized below.

### Carcinogenicity Study (Rat)

- Guideline: Protocol comparable to OECD Guideline 453 (Combined Chronic Toxicity/Carcinogenicity Studies).[3][6]
- Species: Sprague-Dawley (SD) rats (50 per sex per dose group).[6]
- Administration: Bumetizole was administered in the feed for 104 weeks.[6]
- Dose Levels: 0, 1000, 3000, or 10,000 ppm (equivalent to 382.6–501.9 mg/kg bw/day in males and females, respectively, at the high dose).[6]
- Observations: Animals were observed for clinical signs of toxicity, mortality, and tumor formation. A full histopathological examination was performed.
- Conclusion: No carcinogenic potential was observed. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 10,000 ppm.[6]

### Reproductive/Developmental Toxicity Screening Study

- Guideline: OECD Guideline 422 (Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test).[4]
- Species: Rats.[4]
- Administration: Oral.
- Dose Levels: Up to and including 1000 mg/kg bw/day.[4]
- Observations: Monitored effects on mating, fertility, pregnancy, maternal behavior, and offspring viability and growth.
- Conclusion: The study reported a lack of reproductive effects at the tested doses.[4]

## Acute Inhalation Toxicity Study

- Guideline: Protocol similar to OECD Guideline 403.[3]
- Species: Charles River albino rats (5 males, 5 females).[3]
- Administration: Whole-body exposure to aerosols of Bumetizole for four hours.[3]
- Dose Level: 0.27 mg/L (the maximum attainable concentration).[3]
- Observations: Animals were observed for 14 days for mortality, clinical signs of toxicity, and effects on body weight.[3]
- Conclusion: No mortalities or clinical signs of toxicity were observed.[3]

## Visualizations: Workflows and Pathways

The following diagrams illustrate key processes related to the assessment and potential fate of Bumetizole.

[Click to download full resolution via product page](#)

General workflow for chemical hazard assessment.



[Click to download full resolution via product page](#)

Predicted environmental biodegradation pathways for Bumetizole.

[Click to download full resolution via product page](#)

Experimental workflow for the Local Lymph Node Assay (LLNA).

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Buy Bumetizole | 3896-11-5 [smolecule.com]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. GreenScreen® For Safer Chemicals Assessment | Bumetizole | UV 326 | CASRN 3896-11-5 | PDF [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. cdfa.ca.gov [cdfa.ca.gov]
- To cite this document: BenchChem. [Health and safety data for Bumetizole exposure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b103830#health-and-safety-data-for-bumetizole-exposure\]](https://www.benchchem.com/product/b103830#health-and-safety-data-for-bumetizole-exposure)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)